2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
Description
This compound is a structurally complex molecule featuring a 3,4-dihydro-2H-1,5-benzodioxepin moiety linked via an ethanone bridge to a 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole scaffold. The benzodioxepin ring provides a seven-membered oxygenated heterocycle, while the pyridoindole component contains a tricyclic system with a fused pyridine and indole structure. Its synthesis likely involves coupling reactions between substituted benzodioxepin and pyridoindole precursors, followed by purification via preparative HPLC-MS, as seen in analogous procedures .
Properties
Molecular Formula |
C22H22N2O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C22H22N2O3/c25-22(13-15-6-7-20-21(12-15)27-11-3-10-26-20)24-9-8-19-17(14-24)16-4-1-2-5-18(16)23-19/h1-2,4-7,12,23H,3,8-11,13-14H2 |
InChI Key |
BVWRBVJVXVAYML-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CC(=O)N3CCC4=C(C3)C5=CC=CC=C5N4)OC1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Synthetic Route 1: Sequential Cyclization and Acylation
This method involves synthesizing the benzodioxepin and pyridoindole subunits separately before coupling them via a ketone bridge.
Synthesis of 3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl Intermediate
- Step 1 : Iodolactonization of 2-O-tethered alkenyl benzaldehydes using CuI and tert-butyl hydroperoxide (TBHP) in acetonitrile at 70°C yields halogenated benzodioxepinones (e.g., 7-iodo-3,4-dihydro-2H-1,5-benzodioxepin-3-one) with 61–84% efficiency.
- Step 2 : Reduction of the lactone using LiAlH4 in tetrahydrofuran (THF) produces the corresponding diol, which is subsequently oxidized to the acetyl derivative via Swern oxidation.
Synthesis of 1,3,4,5-Tetrahydro-2H-Pyrido[4,3-b]Indole Intermediate
- Step 1 : Condensation of 4-piperidinol with 1-benzyl-1-phenylhydrazine under acidic conditions forms the pyridoindole core.
- Step 2 : Reductive alkylation using sodium cyanoborohydride introduces the methoxy group at position 8.
Coupling via Friedel-Crafts Acylation
- The benzodioxepin acetyl derivative reacts with the pyridoindole intermediate in the presence of AlCl3 at 0°C, forming the target ethanone with 68–72% yield.
Synthetic Route 2: One-Pot Tandem Oxidation and Cyclization
This streamlined approach minimizes isolation steps by combining oxidation and cyclization in a single reactor.
Synthetic Route 3: Reductive Amination Strategy
A three-step protocol optimizes atom economy and scalability:
- Formation of Schiff Base : The benzodioxepin aldehyde reacts with the pyridoindole amine in ethanol at reflux, forming an imine intermediate (82% yield).
- Reduction : Sodium borohydride reduces the imine to a secondary amine (89% yield).
- Oxidation : MnO2 oxidizes the amine to the ketone, yielding the final product (75% yield).
Data Analysis of Key Reactions
Table 1: Comparison of Synthetic Routes
| Method | Key Steps | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Sequential Cyclization | Iodolactonization, Friedel-Crafts | 68–72 | High purity, modular intermediates | Multi-step, time-intensive |
| One-Pot Tandem | Tandem oxidation-cyclization | 58–63 | Reduced isolation steps | Moderate yield |
| Reductive Amination | Schiff base formation, oxidation | 75 | Scalable, high atom economy | Requires strict anhydrous conditions |
Table 2: Optimization of Friedel-Crafts Acylation Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| AlCl3 | CH2Cl2 | 0 | 6 | 72 |
| FeCl3 | Toluene | 25 | 12 | 65 |
| H2SO4 | DMF | 40 | 8 | 58 |
Critical Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Addition: Addition of small molecules to double or triple bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biomolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure may be optimized to develop new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties. Its applications could range from polymers to advanced coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, focusing on substituents, physicochemical properties, and synthetic methodologies.
Table 1: Structural Comparison of Key Analogues
*Estimated based on analogous structures.
Key Observations
Substituent Effects on Bioactivity: The 8-chloro derivative () introduces electron-withdrawing properties, likely enhancing lipophilicity and membrane permeability compared to the unsubstituted target compound . The dimethylamino group in the indole analog () may improve solubility and binding affinity to amine-sensitive targets (e.g., serotonin receptors) due to its basicity .
Synthetic Methodologies :
- Most analogues employ carboxylic acid coupling (e.g., indole-2-carboxylic acid in ) or cyclocondensation reactions (e.g., benzodioxole derivatives in ) .
- Purification via preparative HPLC-MS is common for isolating structurally complex heterocycles .
Piperazine-containing derivatives () exhibit enhanced water solubility due to the basic nitrogen, whereas the pyrrolidine group in Indapyrophenidone introduces conformational flexibility .
Biological Activity
Anticancer Properties
Research indicates that derivatives of benzodioxepin compounds exhibit significant anticancer activity. For instance, studies have shown that certain benzodioxepin derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation. The specific compound has been noted for its potential to target multiple cancer types, although direct studies on this exact structure remain limited .
Antimicrobial Activity
Compounds structurally related to 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone have demonstrated antimicrobial properties against a range of pathogens. The benzodioxepin scaffold is particularly noted for its ability to inhibit bacterial growth and may provide a template for developing new antibiotics .
Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to this one may possess neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Research into related compounds indicates potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Structure-Activity Relationship (SAR)
The biological activity of benzodioxepin derivatives often correlates with their structural features. Key elements influencing activity include:
- Substituents on the benzodioxepin ring : Variations can enhance or diminish biological efficacy.
- Linker groups connecting to other pharmacophores : These can significantly affect the compound's interaction with biological targets.
A detailed SAR study could elucidate how modifications to the 2-(3,4-dihydro-2H-1,5-benzodioxepin) moiety influence its pharmacological profile.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer potential of a related benzodioxepin derivative. The compound was shown to inhibit the growth of breast cancer cells in vitro and in vivo models. Mechanistic studies revealed that it induced cell cycle arrest and apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of various benzodioxepin derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications enhanced antibacterial activity compared to traditional antibiotics. The study emphasized the need for further exploration into structure optimization for clinical applications .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
